

Commercial Availability and Suppliers of (Butylamino)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: (Butylamino)acetonitrile

Cat. No.: B146144

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For researchers, scientists, and drug development professionals, sourcing key chemical intermediates is a critical step in the discovery and development pipeline.

(Butylamino)acetonitrile, a versatile building block in organic synthesis, is valued for its role in the preparation of more complex molecules, including amides, carbamates, and sulfonamides.

[1][2] This technical guide provides an in-depth overview of the commercial availability of **(Butylamino)acetonitrile**, its suppliers, and relevant technical data to facilitate its procurement and application in research.

Physicochemical Properties

(Butylamino)acetonitrile, with the CAS number 3010-04-6, is a chemical compound with the linear formula $\text{CH}_3(\text{CH}_2)_3\text{NHCH}_2\text{CN}$. Its molecular weight is 112.17 g/mol .[1] It is a combustible liquid with a boiling point of 85 °C at 9 mmHg and a density of 0.891 g/mL at 25 °C.[1]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer **(Butylamino)acetonitrile**, primarily for research and development purposes. The available purity levels and quantities vary among suppliers. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and stock availability are subject to change and direct inquiry with the supplier is recommended.

Supplier	CAS Number	Purity	Available Quantities	Additional Information
Sigma-Aldrich	3010-04-6	97%	Discontinued	Formerly available, may have historical data.
Matrix Scientific	18071-38-0(Di-n-butylamino)acetonitrile	Not Specified	25.00g, 100.00g	Pricing available upon inquiry.[3]
ChemicalBook	3010-04-6	99.00%	Price per gram available	Lists multiple suppliers.[1]
CP Lab Safety	3010-04-6	97%	5 grams	For professional, industrial, or research use only.[4]
Weifang Yangxu Group Co., Ltd.	3010-04-6	99%	Bulk quantities available	Offers large production capacity.[5]
Hangzhou Keying Chem Co., Ltd.	3010-04-6	98% Min	Not Specified	Listed as a pharmaceutical intermediate.

Experimental Protocols: Synthesis via Strecker Reaction

While specific experimental protocols for the direct application of **(Butylamino)acetonitrile** are often proprietary or application-dependent, its synthesis is a well-established process. The most common method for preparing α -aminonitriles like **(Butylamino)acetonitrile** is the Strecker synthesis.[6][7] This one-pot, three-component reaction involves the condensation of an aldehyde (formaldehyde in this case), an amine (butylamine), and a cyanide source.[7]

General Protocol for the Synthesis of (Butylamino)acetonitrile

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

- Butylamine
- Formaldehyde (37% aqueous solution or paraformaldehyde)
- Potassium cyanide (KCN) or Sodium cyanide (NaCN)
- Hydrochloric acid (HCl) for pH adjustment
- Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

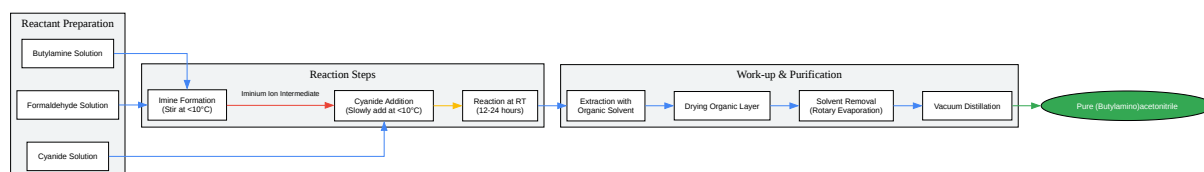
- Imine Formation:
 - In a well-ventilated fume hood, dissolve butylamine (1.0 equivalent) in a suitable solvent like water or a water/methanol mixture in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
 - Slowly add formaldehyde (1.1 equivalents) to the stirred solution while maintaining the temperature below 10 °C.^[7]
 - Stir the mixture for 30-60 minutes to allow for the formation of the intermediate iminium ion.^{[7][8]}
- Cyanide Addition:
 - In a separate beaker, carefully dissolve potassium cyanide (1.2 equivalents) in a minimal amount of cold water. Caution: Cyanide salts are highly toxic. Handle with extreme care

and appropriate personal protective equipment.

- Slowly add the cyanide solution to the reaction mixture using a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[7]
- Reaction and Work-up:
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).[7]
 - Combine the organic layers and wash with brine (2 x 50 mL).[7]
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **(Butylamino)acetonitrile**. [7]
 - The crude product can be further purified by vacuum distillation.[8]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an α -aminonitrile, such as **(Butylamino)acetonitrile**, via the Strecker reaction.



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Caption: General workflow for the synthesis of **(Butylamino)acetonitrile** via the Strecker reaction.

Safety Information

(Butylamino)acetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area, preferably a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

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